Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
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Overview
Description
Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate is a notable compound with significant applications across various fields such as chemistry, biology, and medicine. This compound is an ester derivative with a distinctive structure, contributing to its unique properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate typically involves multiple steps. The initial step often includes the preparation of the intermediate 3-[(tert-butoxycarbonylamino)methyl]-2H-thieno[2,3-c]pyrrole-5-carboxylate. This intermediate is then treated with various reagents under controlled conditions to yield the target compound. Conditions such as temperature, solvent, and reaction time are crucial and carefully optimized to maximize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve automated, high-throughput methods to ensure efficiency and scalability. Techniques such as continuous flow synthesis could be employed, where reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and improved safety.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: : The compound can be oxidized under certain conditions, leading to the formation of corresponding oxidized derivatives.
Reduction: : It can be reduced to yield different products, depending on the reducing agent used.
Substitution: : Substitution reactions are common, especially at positions where reactive functional groups are present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often vary but typically include specific temperatures, solvents, and catalysts to drive the reactions efficiently.
Major Products
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: : It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : In biological studies, the compound is utilized for probing biochemical pathways and interactions.
Medicine: : It has potential therapeutic applications, including drug development and the study of disease mechanisms.
Industry: : In industrial applications, the compound is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate biological activities, leading to desired outcomes such as inhibition of enzymes or activation of receptors.
Comparison with Similar Compounds
Compared to other similar compounds, tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate stands out due to its unique structural features and reactivity.
List of Similar Compounds
Tert-butyl 2-[(3R,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Tert-butyl 2-[(3S,3aR,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Tert-butyl 2-[(3S,3aS,6aR)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate
Each of these compounds shares a similar core structure but differs in stereochemistry or functional groups, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4S/c1-12(2,3)17-11(14)4-8-7-18(15,16)10-6-13-5-9(8)10/h8-10,13H,4-7H2,1-3H3/t8-,9-,10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDSTUWSVYMBJZ-OPRDCNLKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC1CS(=O)(=O)C2C1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H]1CS(=O)(=O)[C@H]2[C@@H]1CNC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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